![molecular formula C24H16N2O2S B2356188 N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE CAS No. 324759-01-5](/img/structure/B2356188.png)
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride, followed by cyclization to form the benzothiazole ring. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel condensation: This method uses aldehydes and active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
One-pot multicomponent reactions: These reactions combine multiple reactants in a single step to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable methods such as microwave-assisted synthesis and one-pot multicomponent reactions. These methods are favored for their efficiency, cost-effectiveness, and ability to produce high yields of the desired product .
化学反应分析
Types of Reactions
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-tubercular agent, anti-inflammatory compound, and antidiabetic agent
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Molecular docking studies have shown that this compound can interact with proteins involved in various biological processes, such as inflammation and diabetes .
相似化合物的比较
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzoxazole: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-4-PHENOXYBENZAMIDE is unique due to its specific substitution pattern and the presence of both benzothiazole and phenoxybenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S/c27-23(17-10-13-19(14-11-17)28-18-7-2-1-3-8-18)26-24-25-22-20-9-5-4-6-16(20)12-15-21(22)29-24/h1-15H,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGKRRSGKGSLJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

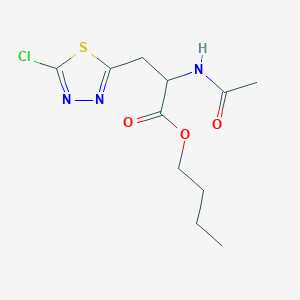
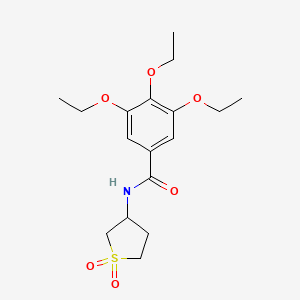
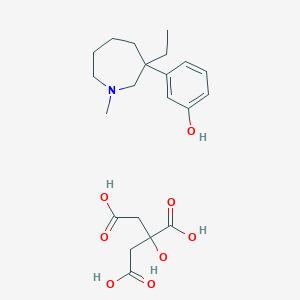
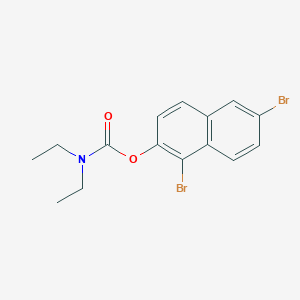
![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)
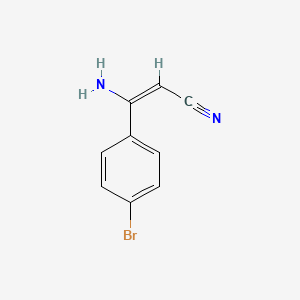
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2356117.png)
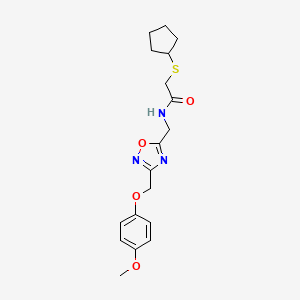
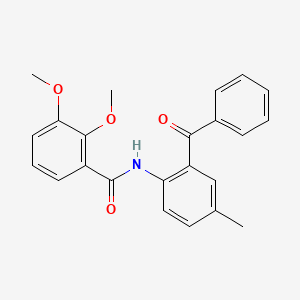
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2356120.png)
![2-Chloro-N-[(2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2356122.png)
![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)

